molecular formula C10H8ClN B8347859 beta-Methyl-p-chlorocinnamonitrile

beta-Methyl-p-chlorocinnamonitrile

Cat. No.: B8347859
M. Wt: 177.63 g/mol
InChI Key: GIASFKRHARRGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Methyl-p-chlorocinnamonitrile is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

3-(4-chlorophenyl)but-2-enenitrile

InChI

InChI=1S/C10H8ClN/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6H,1H3

InChI Key

GIASFKRHARRGGN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Chloroacetophenone (31 g.), cyanoacetic acid (25 g.), ammonium acetate (5 g.), glacial acetic acid (5 ml.), and benzene (60 ml.) were refluxed together with water separation for 90 hrs., after which time approximately 9 ml. of water had been collected. Removal of benzene and distillation of the residue gave a fraction, b.p. 115°-125°/1 mm., which was dissolved in chloroform (100 ml.) and washed with saturated sodium hydrogen carbonate solution (50 ml.) and water (50 ml.), and dried over sodium sulphate. The extract was evaporated to a viscous oil under reduced pressure and the residual oil was distilled under high vacuum to give β-methyl-p-chlorocinnamonitrile 17.5 g. (49%), b.p. 106°-113°/0.5 mm., λmax. (EtOH) 271 nm (ε 19350) (Found: C, 57.8; H, 4.7; Cl, 19.7; N, 8.1. C10H8ClN requires C, 67.6; H, 4.5; Cl, 20.0; N, 7.9%).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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